An In-depth Technical Guide to 2-(Phenylthio)ethanamine
An In-depth Technical Guide to 2-(Phenylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Phenylthio)ethanamine, a molecule of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a common synthesis protocol, and explores its potential biological activities, with a focus on its interaction with neurotransmitter systems and its antimicrobial properties. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development.
Chemical and Physical Properties
2-(Phenylthio)ethanamine, also known as 2-phenylsulfanylethanamine, is an organic compound featuring a phenylthio group linked to an ethanamine moiety[1]. Its chemical structure combines an aromatic ring with a primary amine, conferring both hydrophobic and hydrophilic characteristics to the molecule.
Table 1: Physicochemical Properties of 2-(Phenylthio)ethanamine
| Property | Value | Source(s) |
| CAS Number | 2014-75-7 | [1][2][3] |
| Molecular Formula | C₈H₁₁NS | [1] |
| Molecular Weight | 153.25 g/mol | [1] |
| IUPAC Name | 2-phenylsulfanylethanamine | [1][3] |
| Synonyms | PAES, phenyl-2-aminoethyl sulfide, phenylthioethylamine | [1] |
| Appearance | Off-white to slightly yellowish solid | [1] |
| Melting Point | ~43.52 °C | [1] |
| Boiling Point | 234-257 °C | [1] |
| Density | ~1.05 g/cm³ | [4] |
| Water Solubility | 4819 - 8187 mg/L (estimated) | [1][4] |
| Solubility in Organic Solvents | Soluble in ethanol and methanol; slightly soluble in acetone and DMSO. | [1] |
Synthesis of 2-(Phenylthio)ethanamine
A common and straightforward method for the synthesis of 2-(Phenylthio)ethanamine is through the nucleophilic substitution reaction between thiophenol and a haloethylamine derivative, such as 2-bromoethylamine hydrobromide.
Experimental Protocol: Nucleophilic Substitution
Materials:
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Thiophenol
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2-Bromoethylamine hydrobromide
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Sodium hydroxide (NaOH)
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Ethanol
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Diethyl ether
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Anhydrous magnesium sulfate
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Hydrochloric acid (HCl) in diethyl ether
Procedure:
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In a round-bottom flask, dissolve sodium hydroxide (2 equivalents) in ethanol with stirring.
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To this solution, add thiophenol (1 equivalent) dropwise at room temperature.
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Add 2-bromoethylamine hydrobromide (1 equivalent) to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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For purification, the crude product can be distilled under reduced pressure or purified by column chromatography on silica gel.
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To obtain the hydrochloride salt for better stability and handling, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the precipitate and dry under vacuum.
Biological Activity and Potential Applications
2-(Phenylthio)ethanamine is being investigated for its potential pharmacological activities, primarily focusing on its ability to modulate neurotransmitter systems and its antimicrobial properties.
Neurotransmitter Modulation
Compounds with a phenethylamine backbone are known to interact with various components of the central nervous system. It is suggested that 2-(Phenylthio)ethanamine may act as a modulator of dopamine and serotonin pathways. This activity could be due to its interaction with neurotransmitter transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
To quantitatively assess the interaction of 2-(Phenylthio)ethanamine with dopamine and serotonin transporters, a neurotransmitter transporter uptake assay can be employed. This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the target transporter.
Materials:
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HEK-293 cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
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Culture medium (e.g., DMEM with 10% FBS, antibiotics).
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Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
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Radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) or a fluorescent substrate.
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2-(Phenylthio)ethanamine test solutions at various concentrations.
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Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT).
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Scintillation cocktail and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader.
Procedure:
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Cell Culture: Culture the hDAT or hSERT expressing HEK-293 cells in appropriate culture medium until they reach about 80-90% confluency.
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Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
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Assay Preparation: On the day of the assay, wash the cells with assay buffer.
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Compound Incubation: Add varying concentrations of 2-(Phenylthio)ethanamine or reference inhibitors to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
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Substrate Addition: Add the radiolabeled or fluorescent substrate to all wells and incubate for a specific duration (e.g., 10-15 minutes) at room temperature.
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Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
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Quantification:
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For radiolabeled assays: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
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For fluorescent assays: Measure the fluorescence intensity using a fluorescence plate reader.
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-
Data Analysis: Determine the IC₅₀ value for 2-(Phenylthio)ethanamine by plotting the percent inhibition of substrate uptake against the logarithm of the compound concentration.
Antimicrobial Properties
Derivatives of phenylthio compounds have demonstrated antimicrobial activity, suggesting that 2-(Phenylthio)ethanamine may also possess such properties. Further investigation is warranted to determine its spectrum of activity against various bacterial and fungal strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of 2-(Phenylthio)ethanamine against various microorganisms can be determined using the broth microdilution method.
Materials:
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Pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
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Appropriate broth medium (e.g., Mueller-Hinton Broth).
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2-(Phenylthio)ethanamine stock solution.
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Sterile 96-well microtiter plates.
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Spectrophotometer or microplate reader.
Procedure:
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium, adjusted to a 0.5 McFarland standard.
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Serial Dilutions: Prepare serial twofold dilutions of 2-(Phenylthio)ethanamine in the broth medium directly in the wells of a 96-well plate.
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Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
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Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of 2-(Phenylthio)ethanamine that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
2-(Phenylthio)ethanamine is a versatile molecule with potential applications in drug development, particularly in the area of neuroscience and infectious diseases. This technical guide provides a foundational understanding of its properties and methodologies for its synthesis and biological evaluation. Further research is encouraged to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]


